1,1,2,2-Tetraphenyldisilane
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Overview
Description
1,1,2,2-Tetraphenyldisilane is an organosilicon compound with the molecular formula (C₆H₅)₂SiH₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reducing agent and its ability to participate in hydrosilylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetraphenyldisilane can be synthesized through several methods. One common method involves the reaction of diphenylchlorosilane with a reducing agent in the presence of a catalyst. For example, diphenylchlorosilane can be reacted with lithium aluminum hydride (LiAlH₄) in an ether solvent at low temperatures to produce diphenylsilyl(diphenyl)silane .
Industrial Production Methods
In industrial settings, diphenylsilyl(diphenyl)silane is often produced through the reaction of diphenylchlorosilane with sodium hydride (NaH) in a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetraphenyldisilane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reduction of carbonyl compounds to alcohols.
Hydrosilylation Reactions: It participates in the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Catalysts: N-heterocyclic carbenes (NHCs) and transition metal complexes (e.g., rhodium, nickel) are commonly used as catalysts in reactions involving diphenylsilyl(diphenyl)silane
Solvents: Ether solvents, such as tetrahydrofuran (THF), are frequently used in these reactions.
Major Products
Alcohols: Reduction of carbonyl compounds using diphenylsilyl(diphenyl)silane produces alcohols.
Silicon-containing Compounds: Hydrosilylation reactions yield silicon-containing organic compounds.
Scientific Research Applications
1,1,2,2-Tetraphenyldisilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenylsilyl(diphenyl)silane involves the activation of silicon-hydrogen bonds. In the presence of a catalyst, the silicon-hydrogen bond is activated, allowing it to participate in reduction and hydrosilylation reactions. The activated silicon species can interact with carbonyl compounds or carbon-carbon multiple bonds, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Similar to diphenylsilyl(diphenyl)silane, diphenylsilane is used as a reducing agent and in hydrosilylation reactions.
Phenylsilane: Another related compound, phenylsilane, also participates in similar chemical reactions but has different reactivity and selectivity.
Uniqueness
1,1,2,2-Tetraphenyldisilane is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as both a reducing agent and a hydrosilylation reagent makes it versatile in various synthetic applications .
Properties
IUPAC Name |
diphenylsilyl(diphenyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWATTABEBNHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[SiH](C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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